Lipophilicity vs. 1,1,3-Trimethyl-5-phenylbiuret
1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret exhibits a higher computed lipophilicity (XLogP3-AA = 3.6) compared to a simpler analog, 1,1,3-trimethyl-5-phenylbiuret (XLogP3-AA = 1.8), due to its more extensive alkyl substitution [1][2]. This difference in logP suggests potential variations in membrane permeability and solubility profiles, which are critical parameters in drug discovery and chemical biology.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | 1,1,3-Trimethyl-5-phenylbiuret: 1.8 |
| Quantified Difference | Target compound is 1.8 logP units more lipophilic |
| Conditions | Computed using XLogP3 3.0 algorithm |
Why This Matters
A higher logP value directly influences a compound's behavior in biological assays and formulation development, making it a key differentiator for experimental design.
- [1] PubChem. (2025). 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret. CID 46737750. View Source
- [2] PubChem. (2025). 1,1,3-Trimethyl-5-phenylbiuret. CID 173402. View Source
